3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid
Description
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid (CAS: 951892-74-3) is a substituted oxovaleric acid derivative characterized by a 2-methylphenyl group attached to the ketone-bearing carbon of the valeric acid backbone. The compound features a branched methyl group at the third carbon of the pentanoic acid chain (Figure 1, see for structural details). Its molecular formula is inferred as C₁₃H₁₆O₃ (molecular weight: ~228.26 g/mol), based on analogs like 5-(3-bromo-5-methylphenyl)-5-oxovaleric acid (C₁₂H₁₃BrO₃; ).
Properties
IUPAC Name |
3-methyl-5-(2-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(8-13(15)16)7-12(14)11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCXAHALCGEMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279334 | |
| Record name | β,2-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-74-3 | |
| Record name | β,2-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,2-Dimethyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid typically involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-methylphenyl group in the target compound differentiates it from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine () increases electrophilicity, facilitating nucleophilic substitution, whereas methyl groups () enhance lipophilicity and membrane permeability.
- Heteroaromatic vs. Phenyl Rings : Thienyl substituents () introduce sulfur atoms, altering electronic properties and enabling coordination chemistry or optoelectronic applications.
Substituent Position and Chain Modifications
The position of methyl groups on the valeric acid chain and aromatic ring significantly impacts physicochemical properties:
Biological Activity
3-Methyl-5-(2-methylphenyl)-5-oxovaleric acid, a compound related to branched-chain amino acid metabolism, has garnered attention for its biological activities and implications in metabolic disorders. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
This compound is a keto-acid derivative that arises from the metabolism of branched-chain amino acids. It possesses the following chemical characteristics:
- Molecular Formula : C12H14O3
- Molecular Weight : 206.24 g/mol
- CAS Number : 1460-34-0
Biological Activity Overview
The compound is primarily recognized for its role as a neurotoxin and metabotoxin. Its biological activities can be categorized into several key areas:
- Neurotoxicity : this compound has been identified as a neurotoxin that can damage nerve cells and tissues. This effect is particularly significant in conditions like Maple Syrup Urine Disease (MSUD), where the accumulation of branched-chain amino acids leads to elevated levels of this compound in the body .
- Acidogenic Properties : As an acidogen, it induces metabolic acidosis, which can have detrimental effects on various organ systems. Chronic exposure to high levels of this compound may result in symptoms such as poor feeding, lethargy, and potentially severe complications like seizures or coma in infants .
- Metabolic Implications : The compound is involved in the metabolic pathways of branched-chain amino acids (BCAAs). Its accumulation is linked to disruptions in energy metabolism due to the impaired function of the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) . This impairment can lead to metabolic acidosis and other associated health issues.
Table 1: Biological Activities of this compound
| Activity Type | Description | Implications |
|---|---|---|
| Neurotoxicity | Damages nerve cells and tissues | Linked to MSUD and neurological deficits |
| Acidogenic | Induces metabolic acidosis | Can lead to systemic complications |
| Metabolic Disruption | Impairs BCAA metabolism through BCKDC dysfunction | Results in energy metabolism issues |
Case Study 1: Maple Syrup Urine Disease (MSUD)
A significant case study highlights the role of this compound in MSUD. Patients with this disorder exhibit elevated levels of BCAAs and their metabolites, including this compound. The clinical presentation often includes:
- Poor feeding and vomiting
- Lethargy and hypotonia
- Neurological impairments if untreated
Management strategies focus on dietary restrictions to limit BCAA intake and supplementation with thiamine, which can mitigate some toxic effects by aiding in the conversion processes involving these metabolites .
Case Study 2: Acidosis in Infants
Research indicates that infants with elevated levels of this compound often present with symptoms of metabolic acidosis. The initial clinical signs include:
- Weak muscle tone
- Loss of appetite
- Severe neurological outcomes if not addressed promptly
This underscores the importance of early diagnosis and intervention in affected populations .
Research Findings
Recent studies have explored the biochemical pathways involving this compound, emphasizing its role as a metabotoxin:
- Enzymatic Reactions : The compound participates in several enzymatic reactions within the catabolism of BCAAs, particularly involving branched-chain aminotransferases .
- Toxicological Profiles : Investigations into its toxicological profiles reveal that chronic exposure leads to significant health risks, necessitating further research into therapeutic approaches for managing elevated levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
